Methyl 3-aminooxolane-3-carboxylate
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Overview
Description
Methyl 3-aminooxolane-3-carboxylate is an organic compound with a complex structure that includes a furan ring, an amino group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-aminooxolane-3-carboxylate typically involves the reaction of 3-Furancarboxylic acid with an appropriate amine and methanol under acidic or basic conditions. The reaction conditions, such as temperature and pH, can significantly influence the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as catalytic hydrogenation or enzymatic synthesis to achieve higher efficiency and selectivity. The choice of method depends on factors like cost, scalability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-aminooxolane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the compound into a more reduced form, potentially altering its reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Methyl 3-aminooxolane-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can serve as a probe or ligand in biochemical assays.
Medicine: It has potential therapeutic applications, such as in the development of new drugs.
Industry: It can be used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism by which Methyl 3-aminooxolane-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Furancarboxylic acid: This compound lacks the amino and methyl ester groups, making it less versatile in certain applications.
3-Furancarboxylic acid, methyl ester:
3-Furancarboxylic acid, 5-ethyl-2,4-dimethyl-, methyl ester: This compound has additional alkyl groups, which can alter its physical and chemical properties.
Uniqueness
Methyl 3-aminooxolane-3-carboxylate is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 3-aminooxolane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-9-5(8)6(7)2-3-10-4-6/h2-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJFGIAGOSGWMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCOC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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